4-Amino-1-Boc-piperidine-4-carboxylic acid

Peptide Foldamers Helical Peptides Conformational Analysis

Sourcing a piperidine-based amino acid with orthogonal Boc and free amine/carboxylic acid groups often forces researchers into multi-step protection schemes that erode yield. This compound solves that problem as a ready-to-couple, α,α-disubstituted building block. - Simultaneous Boc-protected piperidine N and free 4-NH₂/4-COOH enable regioselective coupling without additional protection steps. - Validated reactant for SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, bradykinin hB2 receptor antagonists, and neurokinin-1 receptor ligands. - Imparts conformational constraint and helical bias in peptide foldamers for SAR and electron-transfer studies.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 183673-71-4
Cat. No. B558810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-Boc-piperidine-4-carboxylic acid
CAS183673-71-4
Synonyms183673-71-4; 1-Boc-4-aminopiperidine-4-carboxylicAcid; 4-Amino-1-Boc-piperidine-4-carboxylicacid; 4-amino-1-boc-isonipecoticacid; 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylicacid; h-pip(boc)-oh; 4,4-acp(1-n-boc); 1-BOC-4-AMINO-4-PIPERIDINECARBOXYLICACID; 4-amino-1-(tert-butoxycarbonyl)-4-piperidinecarboxylicacid; 4-amino-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid; SBB028451; n-boc-4,4-aminopiperidinylcarboxylicacid; 4-amino-piperidine-1,4-dicarboxylicacidmono-tert-butylester; 1-boc-piperidine-4-amino-4-carboxylicacid; 1-t-boc-4-aminopiperidine-4-carboxylicacid; 4-amino-1-(boc)-4-piperidinecarboxylicacid; n-a-amino-n'-boc-piperidine-4-carboxylicacid; 4-amino-1-[(tert-butyl)oxycarbonyl]piperidine-4-carboxylicacid; 1,4-PIPERIDINEDICARBOXYLICACID,4-AMINO-,1-(1,1-DIMETHYLETHYL)ESTER; Maybridge3_000003; 1-boc-pip-oh; AC1LEWUA; PubChem10251; ACMC-209ekz; L-PIP(BOC)-OH
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])[NH3+]
InChIInChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)
InChIKeyYNHLVALLAURVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid Procurement & Chemical Profile


4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS: 183673-71-4) is a Boc-protected, α,α-disubstituted amino acid featuring a constrained piperidine ring system with a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol [1]. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a free carboxylic acid at the 4-position, and a free amino group also at the 4-position, rendering it a bifunctional building block for peptide and peptidomimetic synthesis . Commercially available from major suppliers in purities typically ≥97–98%, it is supplied as a white solid with a reported melting point range of 289–294 °C .

Why This Compound Cannot Be Generically Substituted


Substitution with structurally similar piperidine-carboxylic acid derivatives is not a straightforward procurement decision because the target compound uniquely combines a Boc-protected piperidine nitrogen with an α,α-disubstituted amino acid motif at the 4-position. Unlike simple N-Boc-piperidine-4-carboxylic acid (isonipecotic acid derivatives) which lack the 4-amino group, or 4-amino-piperidine-4-carboxylic acid derivatives that lack N-protection, this specific compound provides orthogonal reactivity that is essential for stepwise peptide synthesis and the construction of conformationally constrained scaffolds . The presence of both a protected amine (on the piperidine ring) and a free amino acid moiety (at the 4-position) is critical for applications requiring regioselective coupling, such as the synthesis of SIRT2 inhibitors and melanin-concentrating hormone receptor 1 antagonists . Using an alternative—such as a different Boc-protected piperidine acid or an unprotected analog—would necessitate additional protection/deprotection steps or fail to provide the requisite conformational constraint, directly impacting synthetic efficiency and product yield .

Quantitative Differentiation


Helical Stabilization by α,α-Disubstitution

4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is classified as a cyclic α,α-disubstituted amino acid. This structural class is known to strongly induce and stabilize helical secondary structures in peptides when incorporated as a building block . In contrast, linear α-monosubstituted amino acids (e.g., alanine, leucine) exhibit significantly lower helical propensity and do not provide the same degree of conformational constraint [1]. The target compound has been specifically utilized in investigations of conformational effects on electron-transfer efficiency in peptide foldamers, a role for which standard amino acids are ill-suited .

Peptide Foldamers Helical Peptides Conformational Analysis

Regioselective Chemistry with N-Boc Protection

The presence of the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a critical design feature that distinguishes it from the unprotected analog, 4-aminopiperidine-4-carboxylic acid. The Boc group protects the piperidine amine, allowing selective reactions to occur at the free carboxylic acid or the 4-amino group without interference from the basic piperidine nitrogen . This orthogonality is essential for stepwise construction of complex molecules . The target compound is specifically cited as a reactant for the synthesis of SIRT2 inhibitors and melanin-concentrating hormone receptor 1 antagonists, applications where the unprotected analog would lead to undesired side reactions and complex product mixtures .

Peptide Synthesis Protecting Group Strategy Organic Synthesis

Solubility in Methanol vs. Water

Quantitative solubility data are essential for planning stock solution preparation and in vitro assays. For 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, the solubility in methanol is reported as 2.5 mg/mL when subjected to ultrasonication, warming, and heating to 60 °C [1]. In contrast, its solubility in water is extremely poor, reported as < 0.1 mg/mL under identical conditions [2]. This low aqueous solubility necessitates the use of organic co-solvents (e.g., DMSO, methanol) or specialized formulation vehicles for biological testing .

Solubility Formulation Stock Solution Preparation

Long-Term Powder Storage Stability

Procurement decisions for research compounds must consider long-term storage stability to minimize batch-to-batch variability and avoid repeated re-purchasing. For 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, suppliers report that the compound, when stored as a powder at -20 °C, is stable for 3 years [1]. At 4 °C, the stability period is reduced to 2 years . This stability profile is consistent across multiple commercial sources and is typical for Boc-protected amino acids, though direct comparative stability data against analogs is not available .

Storage Stability Shelf Life Compound Management

Optimal Research Applications


Conformationally Constrained Peptides and Foldamers

This compound is ideally suited as a building block for introducing a conformationally rigid, helical-inducing element into peptide backbones. Its α,α-disubstituted nature, as a cyclic amino acid, strongly biases the peptide backbone toward helical conformations, enabling the systematic investigation of conformational effects on electron-transfer efficiency and the preparation of water-soluble highly helical peptides . Researchers designing peptidomimetics or foldamers should prioritize this compound over standard linear amino acids when helical stabilization is required.

SIRT2 and GPCR Antagonist Scaffolds

The compound is a validated reactant for the synthesis of SIRT2 inhibitors and antagonists of melanin-concentrating hormone receptor 1, bradykinin hB2 receptor, and neurokinin-1 receptor . Its orthogonal functional groups—a Boc-protected piperidine nitrogen and a free 4-amino acid—allow for efficient, regioselective coupling to generate diverse libraries of piperidine-containing drug candidates. Medicinal chemistry programs targeting these receptors should source this compound as a key intermediate to streamline SAR exploration.

Bifunctional Amino Acid Building Block

In any synthetic project requiring a protected, piperidine-based amino acid, 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid serves as a versatile starting material. The Boc group enables selective deprotection under acidic conditions after coupling of the free carboxylic acid or the 4-amino group, facilitating the stepwise construction of complex molecules in combinatorial chemistry . Procurement of this single building block provides access to a scaffold that can be diversified into multiple chemotypes.

Solubility-Conscious Experimental Planning

Given its poor aqueous solubility (<0.1 mg/mL) but moderate solubility in methanol (2.5 mg/mL) and other organic solvents, this compound is best suited for organic-phase reactions or for in vitro assays where DMSO or methanol stock solutions can be prepared and subsequently diluted into aqueous buffers containing co-solvents [1]. Researchers should anticipate the need for ultrasonication and warming to achieve dissolution, and should plan experiments accordingly to avoid precipitation artifacts.

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